molecular formula C19H12O6 B1199212 9-Hydroxyphenylfluoron CAS No. 3569-82-2

9-Hydroxyphenylfluoron

Cat. No. B1199212
CAS RN: 3569-82-2
M. Wt: 336.3 g/mol
InChI Key: GRWQEXZZWRVXDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Hydroxyphenylfluoron and related compounds typically involves palladium-catalyzed cross-coupling/annulation cascades or Lewis acid-catalyzed tandem synthesis approaches. For instance, a method for synthesizing 9-Hydroxyfluorenes via a tandem Suzuki/phenolic aldolization sequence has been developed, highlighting the compound's accessibility through modern synthetic techniques (François et al., 2018). Additionally, Lewis acid-catalyzed tandem synthesis methods have been employed for producing 9-arylfluorenes, showcasing the versatility of synthetic strategies for obtaining this class of compounds (Huang et al., 2016).

Scientific Research Applications

Cancer Therapy

  • Field : Oncology
  • Application : HPF is a type of phenolic compound, which are known for their chemopreventive properties. They have potential applications in cancer therapy as inhibitors of the transcription factor Nrf2 .
  • Method : The relevant information about the role of phenolic compounds as potential anticancer agents with inhibitory effects on Nrf2 signaling pathway were collected from electronic scientific databases .
  • Results : The transcription factor Nrf2 has a crucial role in cytoprotective response against oxidative stress, including cancer growth and progression and therapy resistance. For this reason, inhibitors of Nrf2 are new targets to be studied .

Fluorescence Quenching

  • Field : Biochemistry
  • Application : The monoclonal antibody 43.1 binds fluorescein with remarkable affinity, fast association rate, and strongly quenches its emission .
  • Method : The three-dimensional structure of the Fab 43.1-fluorescein complex was resolved at 2.4 Å resolution. The antibody binding site is exclusively assembled by the CDR loops .
  • Results : The complex demonstrates a very weak fluorescence (Φc \u2009=\u20090.0018) with two short lifetime components: 0.03 ns (47%) and 0.8 ns (24%), which reflects a 99.8% fluorescein emission quenching effect upon complex formation .

Bacterial SSB Inhibition

  • Field : Microbiology
  • Application : HPF has been identified as a potential inhibitor of bacterial single strand binding protein (SSB), disrupting its interaction with PriA, a helicase loader .
  • Results : HPF is reported to be associated with minimal activity against the human SSB homolog .

Antioxidant Activity

  • Field : Biochemistry
  • Application : HPF is a type of phenolic compound, which are known for their antioxidant properties. They have potential applications in preventing oxidative stress mechanisms, including cancer growth and progression and therapy resistance .
  • Method : The relevant information about the role of phenolic compounds as potential antioxidants were collected from electronic scientific databases .
  • Results : The transcription factor Nrf2 has a crucial role in cytoprotective response against oxidative stress. For this reason, inhibitors of Nrf2 are new targets to be studied .

Molecular Sensors and Switches

  • Field : Biochemistry
  • Application : The monoclonal antibody 43.1 binds fluorescein with remarkable affinity, fast association rate, and strongly quenches its emission. Therefore, it may present a practical interest in applications such as molecular sensors and switches .
  • Method : The three-dimensional structure of the Fab 43.1-fluorescein complex was resolved at 2.4 Å resolution. The antibody binding site is exclusively assembled by the CDR loops .
  • Results : The complex demonstrates a very weak fluorescence (Φc \u2009=\u20090.0018) with two short lifetime components: 0.03 ns (47%) and 0.8 ns (24%), which reflects a 99.8% fluorescein emission quenching effect upon complex formation .

Synthesis of 9-Fluorenone and its Derivatives

  • Field : Organic Chemistry
  • Application : HPF can be used in the synthesis of 9-fluorenone and its derivatives .
  • Results : 9-Fluorenone and its derivatives can be synthesized in good to high yields with good functional group tolerance using the ketal or 9-phenanthrenols as substrates .

Antibody Binding

  • Field : Immunology
  • Application : HPF has been studied for its relative binding properties with murine monoclonal anti-fluorescein antibodies .
  • Method : The contribution of the fluorescein carboxyl group to hapten binding by idiotypically related murine monoclonal anti-fluorescein antibodies was studied by comparing relative liganded active site properties with bound fluorescein or HPF .
  • Results : The study found that antibodies 4-4-20, 9-40, and 12-40 displayed a reduced affinity for HPF .

Fluorescence Lifetime Experiments

  • Field : Physical Chemistry
  • Application : HPF has been used in fluorescence lifetime experiments .
  • Method : Fluorescence lifetime experiments revealed HPF to possess two discrete lifetimes: a relatively long 4.0 ns component, and a 1.11 ns lifetime .
  • Results : When bound by monoclonal antibody 4-4-20 or 9-40, HPF was best fit by three discrete exponentials: a relatively long 4.0 ns component, a 1.11 ns lifetime (free HPF), and either a 0.52 ns (4-4-20) or 2.23 ns (9-40) component .

Fluorescence Quenching

  • Field : Physical Chemistry
  • Application : HPF has been used in studies of fluorescence quenching .
  • Method : The study involved the use of the monoclonal antibody 43.1, which binds fluorescein with remarkable affinity, fast association rate, and strongly quenches its emission .
  • Results : The complex demonstrates a very weak fluorescence (Φc \u2009=\u20090.0018) with two short lifetime components: 0.03 ns (47%) and 0.8 ns (24%), which reflects a 99.8% fluorescein emission quenching effect upon complex formation .

Safety And Hazards

The safety data sheet for 9-Hydroxyphenylfluoron suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation when handling the compound . In case of contact, it’s recommended to wash off with soap and plenty of water .

properties

IUPAC Name

2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,20-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWQEXZZWRVXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189203
Record name 9-Hydroxyphenylfluoron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxyphenylfluoron

CAS RN

3569-82-2
Record name 9-Hydroxyphenylfluoron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737903
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Hydroxyphenylfluoron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxyphenylfluoron
Reactant of Route 2
9-Hydroxyphenylfluoron
Reactant of Route 3
9-Hydroxyphenylfluoron
Reactant of Route 4
9-Hydroxyphenylfluoron
Reactant of Route 5
9-Hydroxyphenylfluoron
Reactant of Route 6
9-Hydroxyphenylfluoron

Citations

For This Compound
17
Citations
WD Bedzyk, CA Swindlehurst, EW Voss Jr - Biochimica et Biophysica Acta …, 1992 - Elsevier
… related murine monoclonal anti-Fl antibodies 4-4-20, 9-40 and 12-40 was studied by comparing relative liganded active site properties with bound FI or 9-hydroxyphenylfluoron (HPF). …
Number of citations: 15 www.sciencedirect.com
JG Glanzer, JL Endres, BM Byrne, S Liu… - Journal of …, 2016 - academic.oup.com
… compounds were moderately toxic to at least two of the four bacterial strains in vivo, including two compounds that were selectively non-toxic to human cells, 9-hydroxyphenylfluoron …
Number of citations: 25 academic.oup.com
LK Denzin, M Whitlow, EW Voss Jr - Journal of biological chemistry, 1991 - Elsevier
… 6) was further examined in studies involving the use of a structural analogue of fluorescein, 9-hydroxyphenylfluoron (Fig. 3) which lacks the 5' phenylcarboxyl group to which residue …
Number of citations: 75 www.sciencedirect.com
SY Tetin, WW Mantulin, LK Denzin, KM Weidner… - Biochemistry, 1992 - ACS Publications
… To test this proposition, we measured the CD spectrum of IgG 4-4-20complexed with a fluorescein analogue, 9-hydroxyphenylfluoron (HPF), which lacks the carboxyl group. The shape …
Number of citations: 47 pubs.acs.org
EFG Templeton, WR Ware - Molecular immunology, 1985 - Elsevier
Steady-state and time-resolved fluorescence studies of fluorescein (Fl) and 9-hydroxyphenyl-fluoron (HPF) bound to high-affinity rabbit anti-Fl IgG antibody (anti-Fl IgG) have been …
Number of citations: 24 www.sciencedirect.com
KH Almeida, L Avalos-Irving, S Berardinelli, K Chauvin… - PloS one, 2023 - journals.plos.org
… (A) Organic structure of polyphenolic compound 20, 9-hydroxyphenylfluoron (NSC ID 9037, PubChem CID: 72722). (B) NAMPT activity as a function of increasing concentrations of …
Number of citations: 5 journals.plos.org
T Coelho-Sampaio, EW Voss Jr - Journal of Biological Chemistry, 1994 - Elsevier
… Dissociation of the F1 analog 9-hydroxyphenylfluoron (HPF) was also examined. In addition, determination of the equilibrium constant involved in dissociation of the ternary complex …
Number of citations: 9 www.sciencedirect.com
SD Miklasz, GA Gulliver… - Journal of Molecular …, 1995 - Wiley Online Library
The ability of antibodies to specifically select and stabilize through binding one or more isomers of highly dynamic ligands remains a relatively unexplored immunochemical problem. …
Number of citations: 8 onlinelibrary.wiley.com
MA Reiche, DF Warner, V Mizrahi - Frontiers in molecular …, 2017 - frontiersin.org
… Notably, five of the six compounds were found to have whole-cell activity against a variety of the tested species, of which a single compound, 9-hydroxyphenylfluoron, was associated …
Number of citations: 50 www.frontiersin.org
P Jain - Journal of Cellular Signaling, 2023 - scientificarchives.com
… 9-hydroxyphenylfluoron is reported as the most potential one as it is reported to be associated with minimal activity against the human SSB homolog [30]. Similarly, kaempferol and …
Number of citations: 0 www.scientificarchives.com

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